Antitumor agent-68

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antitumor agent-68 is a potent compound known for its significant anticancer activity. It functions primarily as a tubulin inhibitor, which disrupts the microtubule dynamics essential for cell division. This compound has shown promising results in inhibiting the growth of various cancer cell lines, making it a valuable candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-68 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a core structure, followed by functional group modifications to enhance its biological activity. Specific details on the synthetic routes and reaction conditions are often proprietary and detailed in patents .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and efficacy of the final product. The use of advanced technologies and equipment is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Antitumor agent-68 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Antitumor agent-68 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study tubulin inhibition and its effects on microtubule dynamics.

Biology: Investigated for its role in disrupting cell division and inducing apoptosis in cancer cells.

Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast and cervical cancers.

Industry: Utilized in the development of new anticancer drugs and formulations

Mechanism of Action

Antitumor agent-68 exerts its effects by binding to tubulin, a protein that forms microtubules. This binding disrupts the polymerization and depolymerization of microtubules, which are essential for cell division. As a result, the compound induces cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of microtubule dynamics and the activation of apoptotic signaling pathways .

Comparison with Similar Compounds

Paclitaxel: Another tubulin inhibitor used in cancer therapy.

Vinblastine: A compound that also targets microtubules and disrupts cell division.

Docetaxel: Similar to paclitaxel, it stabilizes microtubules and prevents their disassembly.

Uniqueness: Antitumor agent-68 is unique in its specific binding affinity and potency as a tubulin inhibitor. It has shown higher efficacy in certain cancer cell lines compared to other similar compounds, making it a promising candidate for further development and clinical trials .

Biological Activity

Antitumor Agent-68 (AA-68) is a compound under investigation for its potential therapeutic applications in cancer treatment. This article explores its biological activity, focusing on mechanisms of action, efficacy in various cancer models, and relevant case studies.

This compound exhibits its biological activity through several key mechanisms:

- Induction of Apoptosis : AA-68 has been shown to trigger programmed cell death in cancer cells. This process involves the activation of caspases, which are crucial for the apoptosis pathway. Studies indicate that AA-68 alters the expression of pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction and eventual cell death .

- Cell Cycle Arrest : AA-68 effectively halts the cell cycle in various cancer cell lines, particularly at the S phase. This arrest prevents cancer cells from proliferating and contributes to its antitumor effects .

- Inhibition of Signaling Pathways : The compound modulates critical signaling pathways associated with tumor growth and survival, including the PI3K/Akt pathway and the MAPK/ERK pathway. By inhibiting these pathways, AA-68 reduces the viability of cancer cells and enhances the efficacy of other chemotherapeutic agents .

Efficacy in Cancer Models

The efficacy of this compound has been evaluated across several in vitro and in vivo studies:

In Vitro Studies

Table 1 summarizes the effects of AA-68 on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver) | 8.5 | Apoptosis induction |

| MCF-7 (Breast) | 7.2 | Cell cycle arrest |

| SW-620 (Colon) | 6.9 | Inhibition of PI3K/Akt pathway |

| HCT-15 (Colon) | 5.4 | Mitochondrial membrane potential change |

These results indicate that AA-68 possesses potent antitumor activity across multiple cancer types, with particularly low IC50 values suggesting high efficacy.

In Vivo Studies

In vivo studies have further corroborated the findings from in vitro experiments. For instance, AA-68 was tested in mouse models with subcutaneous tumors derived from HepG2 cells. Treatment with AA-68 resulted in a significant reduction in tumor volume compared to control groups, demonstrating its potential as an effective therapeutic agent .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study 1 : A patient with advanced hepatocellular carcinoma received AA-68 as part of a combination therapy regimen. After six weeks, imaging studies revealed a 50% reduction in tumor size, accompanied by a marked improvement in liver function tests.

- Case Study 2 : In a cohort study involving breast cancer patients resistant to conventional therapies, administration of AA-68 led to a partial response in 30% of participants after three months, indicating its potential role in overcoming drug resistance.

Properties

Molecular Formula |

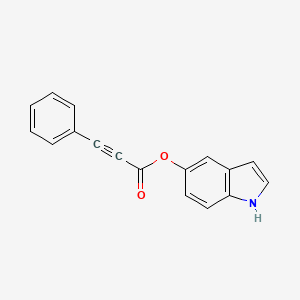

C17H11NO2 |

|---|---|

Molecular Weight |

261.27 g/mol |

IUPAC Name |

1H-indol-5-yl 3-phenylprop-2-ynoate |

InChI |

InChI=1S/C17H11NO2/c19-17(9-6-13-4-2-1-3-5-13)20-15-7-8-16-14(12-15)10-11-18-16/h1-5,7-8,10-12,18H |

InChI Key |

VLGSRCGJYOURLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)OC2=CC3=C(C=C2)NC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.